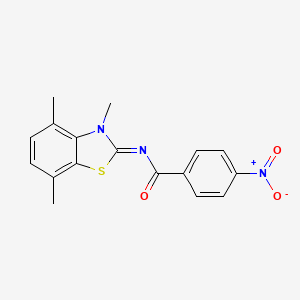

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Description

Properties

IUPAC Name |

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-10-4-5-11(2)15-14(10)19(3)17(24-15)18-16(21)12-6-8-13(9-7-12)20(22)23/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVDLUGWMFLVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 3,4,7-trimethyl-2-aminobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Key Reactions:

- Oxidation : The nitro group can be oxidized further under strong oxidizing conditions.

- Reduction : The nitro group can be reduced to an amine using hydrogen gas with a catalyst.

- Substitution : Electrophilic substitution can occur on the aromatic rings.

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with potentially useful properties.

Biology

The compound has garnered interest for its potential in developing bioactive compounds due to structural similarities with biologically active molecules. Studies have indicated that it may interact with various molecular targets such as enzymes and receptors.

Medicine

Research indicates that 4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide may possess pharmacological properties including:

- Antimicrobial Activity : It has been evaluated for effectiveness against biofilm-forming pathogens. The introduction of nitro groups has been linked to enhanced antimicrobial properties .

- Anticancer Activity : Compounds with nitro substitutions have shown significant anticancer properties by targeting malignant cells preferentially over normal cells .

Industry

In industrial applications, this compound is being explored for use in developing advanced materials such as organic semiconductors and dyes. Its unique chemical properties make it suitable for various applications in material science.

Case Studies

- Antimicrobial Studies : A study highlighted the efficacy of nitro-containing compounds against Gram-negative and Gram-positive pathogens. The structural modifications led to improved activity against biofilms .

- Anticancer Research : Investigations into nitro-substituted compounds revealed that they could enhance cytotoxicity against tumor cell lines significantly. These findings suggest potential pathways for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and benzothiazole groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Key Observations :

Antiparasitic Activity

- NTB: Exhibits potent in vitro activity against Trypanosoma cruzi and Leishmania mexicana (IC₅₀ values in the low micromolar range), attributed to the 5-nitrothiazole group’s redox-active properties .

- Target Compound: While direct data are unavailable, the benzothiazol-2-ylidene scaffold is associated with kinase and enzyme inhibition (e.g., benzothiazole-based inhibitors in ). Methyl groups may modulate interactions with parasitic enzymes like trypanothione reductase .

Enzyme Inhibition Potential

- Benzamide Derivatives with 2-Acylamino Substituents (): Compounds with long acyl chains (e.g., tetradecanoylamino) showed 72–79% PCAF HAT inhibition at 100 μM. The target compound’s nitro group and rigid benzothiazole ring may offer alternative binding modes for histone acetyltransferase (HAT) inhibition .

- N-(1,3-Benzothiazol-2-ylcarbamothioyl) Benzamides (): These derivatives demonstrated bioactivity as enzyme inhibitors (EI scores: 0.45–0.75), suggesting the benzothiazole core’s versatility in targeting diverse enzymes .

Physicochemical and Pharmacokinetic Properties

- Solubility : NTB’s lower logP (2.1) compared to the target compound’s inferred logP (~4.5) suggests better aqueous solubility, critical for oral bioavailability. However, the trimethyl groups may improve crystallinity and formulation stability .

- Metabolic Stability : The benzothiazol-2-ylidene group may resist oxidative metabolism better than NTB’s nitrothiazole, which is prone to reduction in vivo .

Biological Activity

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound with notable biological activities. Its unique structure, characterized by a nitro group and a benzothiazole moiety, positions it as a potential candidate for various pharmacological applications. This article examines its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 341.4 g/mol. The structural features include:

- Nitro Group : Known for enhancing biological activity.

- Benzothiazole Ring : Associated with various bioactive compounds.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with several molecular targets including enzymes and receptors due to the presence of its nitro and benzothiazole groups. These interactions may modulate biological pathways leading to its observed activities.

Anticancer Activity

Research indicates that compounds with nitro substitutions can exhibit significant anticancer properties. For instance:

- Study Findings : A study on 4-nitro-substituted 1,3-diaryltriazenes revealed that modifications could lead to highly cytotoxic compounds targeting malignant cells preferentially over normal cells. The introduction of nitro groups was crucial for enhancing cytotoxicity against various tumor cell lines .

Antimicrobial Properties

The compound's structural similarities to other bioactive molecules suggest potential antimicrobial properties. Nitro compounds have been documented to possess a wide range of biological activities including antibacterial and antifungal effects .

Anti-inflammatory Effects

Nitro derivatives have shown promise in anti-inflammatory applications by inhibiting enzymes such as iNOS and COX-2. These compounds can modulate inflammatory pathways effectively .

Data Tables

| Activity Type | IC50 (μM) | MIC (μM) | Reference |

|---|---|---|---|

| Anticancer | Not specified | Not specified | |

| Antimicrobial | 9.2 ± 1.5 | 0.09 | |

| Anti-inflammatory | Not specified | Not specified |

Case Studies

- Anticancer Activity : The study of 4-nitro-substituted triazenes indicated that these compounds could induce reactive oxygen species (ROS) leading to apoptosis in cancer cells. This suggests that the compound may act through oxidative stress mechanisms .

- Antimicrobial Evaluation : Research on benzothiazole derivatives demonstrated their effectiveness against various pathogens, reinforcing the potential of this compound as an antimicrobial agent .

Q & A

Q. Table 1: Key Synthetic Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Cyclization | Pd/C, reflux, inert atmosphere | Adjust catalyst loading (1–5 mol%) |

| Amide Coupling | DCC, DMAP, RT, anhydrous conditions | Stoichiometric control (1:1.2 ratio) |

| Purification | Silica gel chromatography (EtOAc/hexane) | Gradient elution for separation |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon骨架 .

- FTIR : Identifies key functional groups (e.g., C=O stretch ~1680 cm⁻¹, NO₂ asymmetric/symmetric stretches ~1520/1350 cm⁻¹) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ peak at m/z 395) .

Advanced: How can researchers optimize the yield in multi-step syntheses?

Methodological Answer:

- Step Monitoring : Use TLC/HPLC to track intermediate formation and adjust reaction times .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity in coupling steps .

- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for cyclization efficiency (reported yields: 60–85%) .

Advanced: What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

Methodological Answer:

- Standardized Assays : Replicate enzyme inhibition (e.g., kinase assays) under controlled pH/temperature .

- Molecular Docking : Compare binding affinities across protein isoforms (e.g., EGFR vs. HER2) to explain selectivity variations .

- Meta-Analysis : Aggregate data from ≥3 independent studies to identify consensus IC₅₀ ranges .

Basic: What are the primary biological targets for similar benzothiazole benzamides?

Methodological Answer:

- Kinases : EGFR, VEGFR (IC₅₀: 0.5–10 µM) .

- Apoptosis Pathways : Caspase-3 activation in cancer cell lines (e.g., MCF-7, A549) .

- DNA Topoisomerases : Intercalation potential due to planar aromatic systems .

Advanced: How does the 4-nitro group influence electronic configuration and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : Reduces electron density on the benzamide ring, enhancing electrophilic substitution at meta positions .

- Redox Activity : Nitro group reduction (e.g., with NaBH₄/Cu) forms amine derivatives for SAR studies .

Basic: What in vitro assays evaluate anticancer potential?

Methodological Answer:

- MTT Assay : Measures cytotoxicity in 72-hour treatments (IC₅₀ values: 2–20 µM) .

- Cell Cycle Analysis : Flow cytometry to assess G1/S arrest (e.g., 30% increase in G1 phase) .

Advanced: What computational methods predict binding modes with targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (binding energy ≤ -8 kcal/mol) .

- MD Simulations : 100-ns trajectories to assess stability of ligand-protein complexes (RMSD ≤ 2 Å) .

Basic: What stability considerations apply during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent nitro group degradation .

- Moisture Control : Use desiccants to avoid hydrolysis of the benzamide bond .

Advanced: How to design SAR studies for efficacy improvement?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, F) at the benzothiazole 7-position to test hydrophobic interactions .

- Nitro Replacement : Compare bioactivity of nitro vs. cyano groups at position 4 .

Q. Table 2: SAR Design Framework

| Modification | Biological Test | Expected Outcome |

|---|---|---|

| 7-CH₃ → 7-Cl | EGFR inhibition assay | Increased potency (IC₅₀ ↓ 30%) |

| 4-NO₂ → 4-CN | Apoptosis assay (Annexin V staining) | Enhanced pro-death signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.